1-Penten-4-yn-3-amine, N,N-dimethyl-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Penten-4-yn-3-amine, N,N-dimethyl-5-phenyl- is an organic compound characterized by the presence of a pentenyl group, an amine group, and a phenyl group. This compound is notable for its unique structure, which combines an alkyne, an amine, and an aromatic ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Penten-4-yn-3-amine, N,N-dimethyl-5-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-pentyne, dimethylamine, and phenylacetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common catalysts include palladium or copper-based catalysts.
Reaction Steps: The reaction proceeds through a series of steps, including the formation of intermediates and the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 1-Penten-4-yn-3-amine, N,N-dimethyl-5-phenyl- may involve large-scale reactors and continuous flow processes. The use of advanced technologies and automation ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Penten-4-yn-3-amine, N,N-dimethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alkanes.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Penten-4-yn-3-amine, N,N-dimethyl-5-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Penten-4-yn-3-amine, N,N-dimethyl-5-phenyl- involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical events. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pentyn-1-amine: Similar structure but lacks the phenyl group.
N,N-Dimethyl-1-penten-4-yn-3-amine: Similar structure but lacks the phenyl group.
Phenylacetylene: Contains the phenyl group but lacks the amine group.
Uniqueness
1-Penten-4-yn-3-amine, N,N-dimethyl-5-phenyl- is unique due to its combination of an alkyne, an amine, and a phenyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
499775-76-7 |
---|---|
Molekularformel |
C13H15N |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
N,N-dimethyl-5-phenylpent-1-en-4-yn-3-amine |
InChI |
InChI=1S/C13H15N/c1-4-13(14(2)3)11-10-12-8-6-5-7-9-12/h4-9,13H,1H2,2-3H3 |
InChI-Schlüssel |
NELDPYVJFQLBSB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(C=C)C#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.